molecular formula C6H4BrIN2O2 B2796453 5-Bromo-4-iodo-2-nitroaniline CAS No. 2091791-72-7

5-Bromo-4-iodo-2-nitroaniline

Cat. No. B2796453
CAS RN: 2091791-72-7
M. Wt: 342.918
InChI Key: XQACKQKCARJQST-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-nitroaniline is a derivative of 2-iodoaniline . It is a nitro compound, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

The synthesis of this compound involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2-Bromo-5-nitroaniline . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds, such as this compound, can undergo a variety of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of other nitro compounds . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Interplay of Hydrogen Bonds and Aromatic Interactions

A study by Garden et al. (2002) explored the molecular interactions in iodo-nitroanilines, highlighting the role of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming three-dimensional structures. This research provides insights into how 5-Bromo-4-iodo-2-nitroaniline could potentially engage in similar complex intermolecular interactions, contributing to our understanding of its structural and crystalline properties (Garden et al., 2002).

Synthesis of Complex Molecules

Dumont and Slegers (2010) discussed the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline, demonstrating a method that could be adapted for the synthesis of compounds related to this compound. This highlights the compound's utility in synthesizing heterocyclic compounds, which are significant in pharmaceutical and chemical research (Dumont & Slegers, 2010).

Photocleavage and Photoarylation Studies

Research by Latterini et al. (2001) on halothiophenes, including compounds similar to this compound, investigated the quantum yields and photocleavage of carbon-halogen bonds. This study is relevant for understanding the photophysical properties of this compound, which could inform its application in photochemistry and materials science (Latterini et al., 2001).

Green Synthesis and Chemical Reactions

Zulfiqar et al. (2020) reported on the green synthesis of a Schiff base compound through the condensation reaction involving 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde. This study underscores the importance of sustainable methodologies in chemical synthesis, showcasing how this compound can play a role in environmentally friendly chemical processes (Zulfiqar et al., 2020).

Anticancer Activity of Metal Complexes

Shakya et al. (2006) explored the synthesis and anticancer activity of gallium(III) complexes with asymmetric tridentate ligands, including halogenated phenol moieties similar to this compound. Their findings on the growth inhibition and apoptosis induction in neuroblastoma cells suggest potential therapeutic applications for compounds related to this compound in cancer treatment (Shakya et al., 2006).

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-2-nitroaniline involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Safety and Hazards

Nitro compounds, such as 5-Bromo-4-iodo-2-nitroaniline, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for the study of 5-Bromo-4-iodo-2-nitroaniline could involve further exploration of its synthesis and reactions. For example, the synthesis of anilines involves several steps and could be further optimized . Additionally, the reactions of nitro compounds are complex and could be further studied to better understand their mechanisms .

properties

IUPAC Name

5-bromo-4-iodo-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACKQKCARJQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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